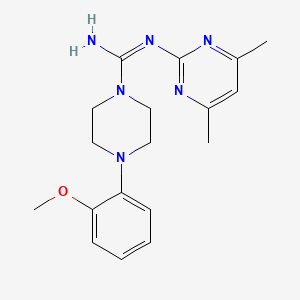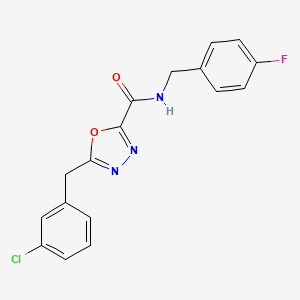
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanamide: is a synthetic organic compound. Let’s break down its structure:
- The core structure consists of a propanamide group (R-CO-NH2) attached to a pyran ring.
- The pyran ring contains a hydroxyl group (OH) at position 4 and a methyl group (CH3) at position 6.
- The phenyl group (C6H5) with a methoxy (OCH3) substituent is attached to the nitrogen atom of the propanamide.
- Three methoxy groups are present on the phenyl ring.
Métodos De Preparación
Synthetic Routes:
-
Condensation Reaction:
- One synthetic route involves the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde to form the corresponding chalcone.
- The chalcone then undergoes a Claisen-Schmidt condensation with 4-hydroxy-6-methyl-2H-pyran-2-one to yield the target compound.
-
Industrial Production:
- Industrial-scale production typically employs the above synthetic routes.
- Optimization of reaction conditions, solvent choice, and catalysts ensures high yields.
Análisis De Reacciones Químicas
Oxidation: The hydroxyl group in the pyran ring can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group in the amide linkage can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., anti-inflammatory, antioxidant properties).
Medicine: Research on its pharmacological effects and potential drug development.
Industry: Used in the synthesis of natural product derivatives.
Mecanismo De Acción
Targets: The compound may interact with enzymes, receptors, or cellular pathways.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Uniqueness: Its combination of pyran, phenyl, and amide moieties sets it apart.
Similar Compounds: Related compounds include other pyran derivatives and phenylpropanamides.
Propiedades
Fórmula molecular |
C25H27NO8 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C25H27NO8/c1-14-10-19(27)23(25(29)34-14)18(13-22(28)26-16-6-8-17(30-2)9-7-16)15-11-20(31-3)24(33-5)21(12-15)32-4/h6-12,18,27H,13H2,1-5H3,(H,26,28) |
Clave InChI |
UZQKKPNTYLJURG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-bromo-2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048918.png)
![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B11048922.png)
![diethyl bis[2-(2H-tetrazol-5-yl)ethyl]propanedioate](/img/structure/B11048923.png)
![1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone](/img/structure/B11048937.png)
![1-(1,3-Benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11048942.png)
![2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11048944.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048948.png)

![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048956.png)
![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11048957.png)

methanone](/img/structure/B11048972.png)
![6-(2,4-Dichlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048973.png)
